molecular formula C5H7BF3K- B11824707 CID 162367713

CID 162367713

Cat. No.: B11824707
M. Wt: 174.02 g/mol
InChI Key: NYSVWMUEALLYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 162367713 refers to a chlorinated organic compound, structurally identified as 1,2,3,4,5,6-hexachlorocyclohexane (HCH), a member of the hexachlorocyclohexane isomer family. This compound is characterized by six chlorine atoms symmetrically arranged on a cyclohexane ring, resulting in distinct stereochemical and physicochemical properties. Its molecular formula is C₆H₆Cl₆, with a molecular weight of 290.83 g/mol .

Properties

Molecular Formula

C5H7BF3K-

Molecular Weight

174.02 g/mol

InChI

InChI=1S/C5H7BF3.K/c7-6(8,9)5-1-4(2-5)3-5;/h4H,1-3H2;/q-1;

InChI Key

NYSVWMUEALLYGC-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CC(C1)C2)(F)(F)F.[K]

Origin of Product

United States

Chemical Reactions Analysis

CID 162367713 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary based on the desired transformation, including temperature, pressure, and solvent choice.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.

Scientific Research Applications

CID 162367713 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for further study.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and disease treatment.

    Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of CID 162367713 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. Understanding these mechanisms is crucial for developing new applications and optimizing its use in research and industry.

Comparison with Similar Compounds

Key Properties:

  • Solubility : Low water solubility (<1 mg/L at 25°C) but high lipid solubility, contributing to bioaccumulation .
  • Stability : Resistant to hydrolysis and photodegradation under environmental conditions.
  • Applications : Historically used as a broad-spectrum pesticide, though its production and use have been restricted due to environmental persistence and toxicity .

Synthetic routes for CID 162367713 involve the chlorination of benzene under UV light, yielding a mixture of HCH isomers. Its isolation requires advanced chromatographic techniques due to the structural similarity of HCH isomers .

Comparison with Structurally Similar Compounds

This compound is compared with other HCH isomers and functionally related chlorinated compounds (Table 1).

Table 1: Comparison of this compound with Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Key Applications Toxicity (LD₅₀, oral rat) Environmental Persistence
This compound (γ-HCH) 58-89-9 C₆H₆Cl₆ Pesticide (historical) 88 mg/kg High (t₁/₂ > 5 years)
α-Hexachlorocyclohexane (α-HCH) 319-84-6 C₆H₆Cl₆ Byproduct of γ-HCH synthesis 500 mg/kg Very high
β-Hexachlorocyclohexane (β-HCH) 319-85-7 C₆H₆Cl₆ Industrial intermediate 600 mg/kg Extreme
Hexachlorodibenzo-p-dioxin 34465-46-8 C₁₂H₄Cl₆O₂ None (environmental contaminant) 0.02 µg/kg Extreme
Hexachlorocyclopentadiene 77-47-4 C₅Cl₆ Flame retardant precursor 250 mg/kg Moderate

Data sources: .

Structural and Functional Contrasts:

Stereochemistry :

  • This compound (γ-HCH) exhibits a chair conformation with axial and equatorial chlorine atoms, whereas α-HCH and β-HCH adopt different chair or boat conformations, altering their dipole moments and reactivity .
  • Hexachlorodibenzo-p-dioxin features a planar aromatic structure, enabling DNA intercalation and higher toxicity .

Environmental Impact: this compound and other HCH isomers persist in soil and water due to low biodegradability, but γ-HCH degrades faster than α- and β-HCH under microbial action . Hexachlorodibenzo-p-dioxin, a byproduct of combustion, is significantly more toxic (LD₅₀ < 1 µg/kg) and carcinogenic .

Applications :

  • Unlike this compound, hexachlorocyclopentadiene is primarily used in synthesizing flame retardants (e.g., Dechlorane Plus), highlighting functional divergence within chlorinated compounds .

Research Findings and Implications

Recent studies emphasize the following:

  • Metabolic Pathways : γ-HCH (this compound) is metabolized by Sphingobium japonicum via dehydrochlorination, whereas α-HCH resists microbial degradation due to its rigid structure .
  • Regulatory Status : The Stockholm Convention bans γ-HCH (2009) but exempts its use in pharmaceutical treatments for lice and scabies .

Q & A

Q. How to address ethical considerations in testing this compound on biological models?

  • Methodological Answer :
  • Follow 3R principles (Replacement, Reduction, Refinement) for animal studies .
  • Obtain IRB approval for human cell line use, ensuring informed consent for donor materials .
  • Disclose conflicts of interest and funding sources in all publications .

Key Methodological Insights

  • Contradiction Analysis : Use triangulation (experimental, computational, literature) to validate findings .
  • Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
  • Interdisciplinary Collaboration : Leverage open-access platforms (e.g., Zenodo) for data sharing and peer feedback .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.